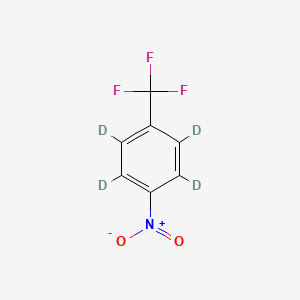

4-Nitro-A,A,A-trifluorotoluene-D4

Description

Significance of Isotopic Labeling in Advanced Chemical Investigations

Isotopic labeling is a powerful technique that involves the substitution of specific atoms in a molecule with their isotopes to track the molecule's journey through a chemical reaction or metabolic pathway. wikipedia.org This method is crucial for unraveling complex molecular transformations and quantifying compounds with high precision. studysmarter.co.uk The isotopes can be either stable or radioactive. wikipedia.org

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and provide a safe and effective way to trace molecules in biological and chemical systems. wikipedia.orgstudysmarter.co.uk The key principle behind isotopic labeling is the ability to differentiate labeled molecules from their unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. musechem.com This allows researchers to gain detailed insights into the behavior, distribution, and interactions of molecules. musechem.com

One of the most significant benefits of isotopic labeling, particularly with deuterium, is in studying the pharmacokinetics and pharmacodynamics of drugs. musechem.comacs.orgnih.gov By replacing hydrogen with deuterium, which is twice as heavy, the metabolic stability of a drug can be enhanced, potentially making it more effective and safer. musechem.comclearsynth.com This "deuteration" can alter the pharmacokinetic and toxicological profiles of drug molecules, thereby improving their therapeutic efficacy. researchgate.net Deuterium-labeled compounds are also invaluable as internal standards in quantitative mass spectrometry, allowing for precise measurements of drugs and their metabolites in complex biological samples. acs.orgnih.gov

Furthermore, isotopic labeling is a fundamental tool for mechanistic studies in chemistry, helping to elucidate reaction pathways and kinetic isotope effects. wikipedia.orgresearchgate.net It also finds applications in materials science, where deuteration can improve the properties of organic light-emitting diodes (OLEDs) and fluorophores. acs.org

Overview of Fluorinated Aromatic Compounds as Research Probes

Fluorinated aromatic compounds have emerged as highly effective research probes, particularly in the field of ¹⁹F NMR spectroscopy. acs.orgnih.gov The fluorine atom possesses several advantageous properties for this purpose: it is 100% naturally abundant, has a high gyromagnetic ratio, and its chemical shift is extremely sensitive to the local electronic environment. researchgate.net This sensitivity makes ¹⁹F NMR an excellent tool for detecting and characterizing ligand binding to proteins and other biological macromolecules. acs.orgnih.govresearchgate.net

The introduction of fluorine into aromatic amino acids within a protein allows for the monitoring of conformational changes and interactions with other molecules. acs.orgnih.gov The large chemical shift dispersion of ¹⁹F NMR spectra often results in well-resolved signals, simplifying the analysis of complex biological systems. acs.orgnih.govresearchgate.net This technique has been successfully applied to study bromodomains, a class of proteins involved in epigenetic regulation and cancer, by providing detailed information about ligand binding modes and selectivity. acs.orgnih.gov

Beyond their use in NMR, fluorinated compounds are also employed to modulate the physicochemical properties of molecules. rsc.org The high electronegativity of fluorine can influence the electron density of a molecule, affecting its interactions with biological targets. rsc.org For example, fluorinated sugars have been used as probes to study glycan-protein interactions and as inhibitors of glycosyltransferases. rsc.org Furthermore, fluorinated human serum albumin has been investigated as a potential contrast agent for ¹⁹F magnetic resonance imaging (MRI). mdpi.com

Positioning of 4-Nitro-A,A,A-trifluorotoluene-D4 within Stable Isotope Chemistry and its Academic Relevance

This compound is a deuterated and fluorinated aromatic compound that holds significant academic relevance. It is a derivative of 4-nitro-α,α,α-trifluorotoluene, also known as 4-nitrobenzotrifluoride. nist.govnist.govchemicalbook.com The "D4" designation indicates that four of the hydrogen atoms on the aromatic ring have been replaced with deuterium.

This compound serves as a valuable tool in various research applications due to its unique combination of features:

Internal Standard: The deuterated nature of this compound makes it an ideal internal standard for mass spectrometry-based quantitative analysis. Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in a mass spectrum.

Tracer for Metabolic Studies: The stable isotope label allows researchers to trace the metabolic fate of the trifluoromethyl and nitro-aromatic moieties in biological systems.

Probe for Reaction Mechanisms: The presence of both fluorine and deuterium atoms can be exploited to study reaction mechanisms and kinetic isotope effects.

NMR Studies: The trifluoromethyl group provides a sensitive ¹⁹F NMR handle, while the deuterated ring can be useful in proton NMR studies by simplifying spectra.

The academic relevance of this compound is underscored by its use in studies involving anion recognition and the development of new chemical reactions. scholaris.ca For instance, related halogenated and nitrated aromatic compounds have been investigated for their ability to interact with anions through hydrogen and halogen bonding. scholaris.ca

Interactive Data Table: Properties of 4-Nitro-α,α,α-trifluorotoluene and its Isotopologues

| Property | 4-Nitro-α,α,α-trifluorotoluene | 4-Nitro-α,α,α-trifluorotoluene-(phenyl-¹³C₆) | 4-Chloro-α,α,α-trifluorotoluene-d4 |

| Synonym(s) | 4-Nitrobenzotrifluoride, p-Nitrobenzotrifluoride | 4-Nitrobenzotrifluoride-¹³C₆ | 1-Chloro-4-trifluoromethylbenzene-d4 |

| Molecular Formula | C₇H₄F₃NO₂ | ¹³C₆C₁F₃H₄NO₂ | C₇D₄ClF₃ |

| Molecular Weight | 191.11 g/mol chemicalbook.com | 197.06 g/mol sigmaaldrich.comsigmaaldrich.com | 184.58 g/mol cdnisotopes.com |

| CAS Number | 402-54-0 nist.govnist.govchemicalbook.com | Not explicitly available | 1219804-33-7 cdnisotopes.com |

| Melting Point | 38-40 °C chemicalbook.com | 38-40 °C sigmaaldrich.com | Not available |

| Boiling Point | 81-83 °C at 10 mmHg chemicalbook.com | Not available | Not available |

| Isotopic Purity | Not applicable | 99 atom % ¹³C sigmaaldrich.comsigmaaldrich.com | 98 atom % D cdnisotopes.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetradeuterio-3-nitro-6-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYLCLMYQDFGKO-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Nitro A,a,a Trifluorotoluene D4 and Its Precursors

Strategies for Deuterium (B1214612) Incorporation into Aromatic Systems

The foundational step in the synthesis of 4-Nitro-α,α,α-trifluorotoluene-d4 is the preparation of the deuterated aromatic core. Hydrogen Isotope Exchange (HIE) is a primary strategy for this transformation, offering an atom-economical method to replace hydrogen with deuterium atoms directly on an aromatic ring. nih.gov

Directed and Non-Directed Hydrogen Isotope Exchange (HIE) Approaches

HIE reactions can be broadly categorized into directed and non-directed approaches, which offer different levels of regiochemical control.

Directed HIE utilizes a functional group on the substrate to bind a metal catalyst and "direct" the C-H activation to a specific position, typically ortho to the directing group. snnu.edu.cn A wide array of directing groups are effective, including amides, pyridines, and ketones. uni-rostock.de Iridium-based systems, particularly Crabtree's catalyst and more modern NHC/phosphine-ligated iridium complexes, are highly versatile for these transformations, often achieving high levels of deuterium incorporation under mild conditions. snnu.edu.cnuni-rostock.de Palladium is another effective metal for directed HIE. nih.gov

Non-Directed HIE achieves deuteration without the influence of a directing group. This can be accomplished through several methods:

Acid Catalysis: Strong deuterated acids like trifluoroacetic acid-d1 (CF3COOD) or superacids (e.g., TfOD) can facilitate electrophilic deuteration by generating a transient deuterated arenium ion. nih.gov However, this method's selectivity follows standard electrophilic aromatic substitution patterns (ortho/para for activating groups, meta for deactivating groups) and may not be suitable for acid-sensitive molecules. nih.gov

Photochemical Excitation: A metal-free approach involves the photoexcitation of aromatic compounds in a deuterated solvent like hexafluoroisopropanol (HFIP-d1). nih.govresearchgate.net This method leverages the enhanced basicity of the aromatic ring in its excited state to enable deuteration at positions that are often inaccessible through traditional ground-state methods. nih.gov

Catalytic Deuteration Techniques (e.g., Palladium-Catalyzed Methods, Transition Metal-Free Hydrides)

Catalysis is central to modern HIE, providing efficient and selective pathways for deuteration.

Palladium-Catalyzed Methods: Palladium catalysts are highly effective for HIE. A method using a palladium catalyst with an N-heterocyclic carbene (NHC) ligand in CF3COOD has been shown to perform one-step, ligand-directed ortho-selective H-D exchange on various aromatic substrates, including ketones and amides. nih.gov This approach demonstrates how the choice of ligand is critical to catalytic activity. nih.gov Non-directed palladium catalysis has also been developed, using a commercially available pyridine (B92270) ligand with D₂O as the deuterium source to label a wide range of pharmaceuticals. nih.gov

Transition Metal-Free Approaches: While transition metals are powerful, metal-free methods are gaining traction. As mentioned, photoexcitation in HFIP-d1 is one such strategy. nih.gov Another approach involves the use of deuterated Brønsted acids, although this often requires superacids for less basic aromatic systems. nih.gov

The following table summarizes key features of different catalytic deuteration techniques.

| Technique | Catalyst/Reagent | Key Features | Selectivity | References |

|---|---|---|---|---|

| Directed HIE | Iridium (e.g., Crabtree's catalyst), Palladium, Rhodium, Ruthenium | Requires a directing group on the substrate; high efficiency and regioselectivity. | Typically ortho to the directing group. | snnu.edu.cnuni-rostock.de |

| Palladium-Catalyzed HIE | Pd complexes with ligands (e.g., NHC, pyridines) | Can be directed or non-directed; versatile for various substrates. | Ortho-selective (directed) or dependent on substrate electronics (non-directed). | nih.govnih.gov |

| Acid-Catalyzed HIE | Deuterated acids (e.g., CF₃COOD, TfOD) | Metal-free; suitable for acid-stable molecules. | Follows standard SEAr regioselectivity. | nih.govgoogle.com |

| Photochemical HIE | UV light, deuterated solvent (e.g., HFIP-d₁) | Metal-free; exploits excited-state reactivity for unique selectivities. | Can deuterate positions inaccessible by other methods. | nih.govresearchgate.net |

Isotope-Specific Reactant Synthesis for Controlled Deuteration

An alternative to HIE is the de novo synthesis of the aromatic ring from isotopically labeled precursors. This bottom-up approach provides absolute control over the position and number of deuterium atoms. For instance, deuterated benzene (B151609) (C₆D₆) can be synthesized via the catalytic deuteration of benzene using D₂ gas and a catalyst like dicyclopentadienyltrihydridotantalum(V). libretexts.org More advanced methods, such as the titanium-catalyzed deuteriodeboronation of arylboronates, allow for the efficient and regiosepecific conversion of a C-B bond to a C-D bond, offering a powerful tool for building specifically labeled aromatic compounds. rsc.org

Synthesis of Trifluoromethyl-Containing Aromatic Building Blocks

The introduction of a trifluoromethyl (-CF₃) group onto an aromatic ring is a critical step in synthesizing the target molecule's precursor. The -CF₃ group is a common motif in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.

The industrial-scale synthesis of the parent compound, (trifluoromethyl)benzene, involves the reaction of benzotrichloride (B165768) with hydrogen fluoride (B91410) under pressure. wikipedia.org For laboratory preparations, several methods are available:

Coupling Reactions: An aromatic halide can be coupled with trifluoromethyl iodide (CF₃I) using a copper catalyst. wikipedia.org

From Carboxylic Acids: Deoxofluorination of benzoic acids can yield the corresponding benzotrifluoride. researchgate.net

Direct Trifluoromethylation: Aromatic precursors can be directly trifluoromethylated. This is an area of intense research, with reagents like potassium (trifluoromethyl)trimethoxyborate, used with a copper mediator, enabling the conversion of arylboronic acid pinacol (B44631) esters into benzotrifluorides. researchgate.net

The following table outlines various synthetic routes to trifluoromethyl-containing aromatic compounds.

| Method | Starting Material | Reagents | Scale | References |

|---|---|---|---|---|

| Halide Exchange | Benzotrichloride (PhCCl₃) | Hydrogen Fluoride (HF) | Industrial | wikipedia.org |

| Copper-Catalyzed Coupling | Aryl Halide (Ar-X) | CF₃I, Cu | Laboratory | wikipedia.org |

| Deoxofluorination | Aryl Carboxylic Acid (Ar-COOH) | Fluorinating agents (e.g., SF₄) | Laboratory/Pilot | researchgate.net |

| Trifluoromethylation of Boronic Esters | Arylboronic acid pinacol ester | K[(CF₃)B(OMe)₃], Cu(OAc)₂ | Laboratory | researchgate.net |

| Nucleophilic Trifluoromethylation | Tartaric acid-based diketone | Trifluoromethyl(trimethyl)silane | Laboratory | nih.govacs.org |

Regioselective Nitration Strategies for Deuterated Trifluorotoluenes

The final functionalization in the synthesis of 4-Nitro-α,α,α-trifluorotoluene-d4 is the introduction of the nitro group. This step is governed by the principles of electrophilic aromatic substitution (SEAr). The trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the aromatic ring and acts as a meta-director. wikipedia.org Therefore, direct nitration of α,α,α-trifluorotoluene-d4 would be expected to yield primarily the 3-nitro isomer.

Achieving the desired 4-nitro substitution requires a strategy to overcome this inherent regioselectivity. While direct methods to force para-nitration on such a deactivated ring are challenging, several principles can be applied:

Solvent and Reagent Effects: The choice of nitrating agent and solvent can influence regioselectivity. For example, nitration of a protected tryptophan derivative in acetic anhydride (B1165640) yields the 2-nitro product, while performing the reaction in trifluoroacetic acid switches the selectivity to the 6-nitro product. nih.gov This is attributed to the reactivity of the electrophile in different media; a more reactive electrophile can be less sensitive to the subtle electronic differences between ring positions, leading to substitution at less hindered sites. nih.gov

Blocking/Directing Groups: A common strategy in organic synthesis is to install a temporary blocking or directing group. For example, one could start with a precursor that directs ortho or para, perform the nitration, and then remove or transform the directing group. While this adds steps, it provides precise control over isomer formation.

Dearomatization-Rearomatization: Advanced methods for the functionalization of heterocycles, such as the meta-nitration of pyridines, use a dearomatization-rearomatization strategy. acs.org This involves an initial reaction to form a non-aromatic intermediate, followed by a radical nitration and subsequent acid-mediated rearomatization to yield a product with regioselectivity not achievable through direct SEAr. acs.org While developed for pyridines, such innovative strategies highlight the potential for non-classical approaches to control regioselectivity.

Mechanochemical Synthesis Approaches for Fluorinated and Nitro Compounds

Mechanochemistry, which uses mechanical force (typically through ball milling) to drive chemical reactions, has emerged as a sustainable and efficient alternative to traditional solution-based synthesis. rsc.org These methods often proceed faster, with minimal or no solvent, and can sometimes provide different selectivity compared to solution-phase reactions. rsc.orgbeilstein-journals.org

Mechanochemical Fluorination: The mechanochemical fluorination of 1,3-dicarbonyl compounds using Selectfluor has been reported. beilstein-journals.org Interestingly, the reaction selectivity between mono- and di-fluorination could be controlled by using a liquid additive or an inorganic base. beilstein-journals.org This demonstrates the fine control achievable under mechanochemical conditions. Solid-state aromatic nucleophilic fluorination (SNAr) has also been achieved via ball milling, offering a rapid and environmentally friendly route to N-heteroaryl fluorides. rsc.org

Mechanochemical Nitration: Solvent-free mechanochemical nitration of aromatic compounds like toluene (B28343) has been successfully demonstrated. at.ua By milling toluene with sodium nitrate (B79036) and a molybdenum trioxide catalyst, mononitrotoluene was synthesized, avoiding the use of corrosive mixed acids common in conventional nitration. at.ua The reaction yield and selectivity were found to depend on parameters such as milling time, temperature, and reactant ratios. at.ua

The following table provides examples of mechanochemical reactions relevant to the synthesis of fluorinated and nitro compounds.

| Reaction Type | Substrate | Reagents | Key Outcome | References |

|---|---|---|---|---|

| Fluorination | 1,3-Dicarbonyl compounds | Selectfluor | Selective mono- or di-fluorination controlled by additives. | beilstein-journals.org |

| Aromatic Nucleophilic Fluorination (SNAr) | Activated Nitro- or Chloroarenes | KF, phase-transfer catalyst | Rapid, solvent-free synthesis of fluoroarenes. | rsc.org |

| Nitration | Toluene | NaNO₃, MoO₃ (catalyst) | Solvent-free synthesis of mononitrotoluene. | at.ua |

| Imine Synthesis | Fluorinated benzaldehydes and anilines | Manual grinding (neat) | Rapid, high-yield, solvent-free synthesis of fluorinated imines. | mdpi.comresearchgate.net |

Elucidation of Reaction Mechanisms and Kinetics Utilizing 4 Nitro A,a,a Trifluorotoluene D4

Application of Kinetic Isotope Effects (KIEs) in Mechanistic Delineation

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced with one of its isotopes. The magnitude of the KIE can provide valuable information about the bonding changes occurring in the transition state of the rate-determining step.

The experimental determination of deuterium (B1214612) KIEs typically involves comparing the reaction rates of the non-deuterated (protio) compound with its deuterated counterpart. This can be done through intermolecular or intramolecular competition experiments. acs.org In the context of 4-Nitro-A,A,A-trifluorotoluene, the deuterated analogue, 4-Nitro-A,A,A-trifluorotoluene-D4, would be used. The reaction rates (kH for the protio compound and kD for the deuterated compound) are measured under identical conditions. The primary KIE is then calculated as the ratio kH/kD. nih.gov

For instance, in studies of hydrogen atom transfer (HAT) reactions, the KIE can be significant. If the C-D bond is being cleaved in the rate-determining step, a primary KIE greater than 1 is expected, as the C-H bond is weaker and more easily broken than the C-D bond. acs.org Low kinetic hydrogen isotope effects (typically less than 2) are often characteristic of aminium radical mechanisms in the oxidation of compounds like nifedipine. nih.gov

Table 1: Representative Kinetic Isotope Effects in Different Reaction Types

| Reaction Type | Isotopically Labeled Substrate | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Substrate with C-D bond | > 2 | C-H bond cleavage is in the rate-determining step. |

| Electrophilic Aromatic Substitution | Deuterated Arene | ~ 1 | C-H bond cleavage is not rate-determining. |

| Elimination Reactions (E2) | β-deuterated alkyl halide | 3 - 8 | C-H bond is broken in the transition state. |

The magnitude of the KIE provides insight into the transition state structure. A large primary KIE (typically > 2) suggests a linear and symmetric transition state where the hydrogen atom is being transferred between the donor and acceptor. Conversely, a small primary KIE (close to 1) may indicate a non-linear or asymmetric transition state, or that C-H bond cleavage is not the rate-determining step. acs.org

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide information. For example, a secondary KIE greater than 1 (normal) suggests a change in hybridization from sp3 to sp2 at the labeled carbon in the transition state, while a value less than 1 (inverse) indicates a change from sp2 to sp3.

In the context of electrophilic aromatic substitution on a deuterated aromatic ring, the absence of a significant KIE often implies that the initial attack of the electrophile to form the Wheland intermediate is the rate-determining step, and the subsequent deprotonation (C-D bond cleavage) is fast. acs.orgsinica.edu.twsinica.edu.tw

Deuterium labeling is a crucial tool for studying hydrogen atom transfer (HAT) and C-H activation reactions. The significant difference in bond dissociation energy between a C-H and a C-D bond leads to a substantial KIE when this bond is broken in the rate-determining step. nih.gov This allows researchers to definitively identify HAT as a key mechanistic step. nih.gov For example, in palladium-catalyzed cross-coupling reactions, deuterium isotope studies have provided strong evidence for the involvement of aryl radicals formed through a process that may involve C-H activation. acs.org

Furthermore, deuterium labeling experiments can trace the pathway of hydrogen atoms throughout a reaction. digitallibrary.co.in In a reaction involving a deuterated precursor, the position of the deuterium atom in the product can reveal whether an intramolecular or intermolecular hydrogen transfer has occurred. nih.gov This level of detail is essential for a complete mechanistic understanding.

Radical Reaction Pathways of Nitro- and Trifluoromethylated Aromatics

Nitro- and trifluoromethylated aromatic compounds are important building blocks in medicinal and materials chemistry. researchgate.netrsc.org Understanding their radical reaction pathways is crucial for developing new synthetic methodologies.

Radical aromatic substitution reactions provide an alternative to traditional electrophilic and nucleophilic aromatic substitution. uni-regensburg.de These reactions typically involve the generation of an aryl radical, which then adds to an aromatic ring. uni-regensburg.de One common mechanism is the base-promoted homolytic aromatic substitution (BHAS). rsc.org In this process, an aryl halide is converted to an aryl radical, which then reacts with an arene. rsc.org

The trifluoromethyl group is a common substituent in many pharmaceuticals and agrochemicals. researchgate.netrsc.org Radical trifluoromethylation of aromatics is a key method for introducing this group. researchgate.netbeilstein-journals.org The reaction often proceeds through the generation of a trifluoromethyl radical, which then attacks the aromatic ring. beilstein-journals.org

Table 2: Common Methods for Generating Aryl Radicals

| Precursor | Method of Generation | Key Features |

|---|---|---|

| Aryl Halides | Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. rsc.org |

| Arenediazonium Salts | Reduction (e.g., with a metal salt) | Versatile precursors for a wide range of aryl radicals. uni-regensburg.de |

| Aryl Halides | Base-promoted Homolytic Aromatic Substitution (BHAS) | Involves a radical chain mechanism. rsc.org |

The use of deuterated precursors like this compound can provide significant insights into the formation and reactivity of aryl radicals. For instance, in a BHAS reaction using a deuterated arene as the solvent, a strong isotope effect is observed for the formation of the biphenyl (B1667301) product, providing clear evidence for the radical mechanism. rsc.org

The formation of an aryl radical from a deuterated precursor can be initiated through various methods, including photoinduced electron transfer or reaction with a palladium catalyst. nih.govacs.org Once formed, the aryl radical can undergo a variety of reactions, including addition to arenes, hydrogen atom abstraction, or cyclization. nih.gov Deuterium labeling studies can help to distinguish between these pathways. For example, if an intramolecular HAT occurs from a deuterated position, the deuterium will be transferred to a different position within the molecule. nih.gov

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. mdpi.com The generally accepted mechanism involves a two-step process: the initial attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (the σ-complex or Wheland intermediate), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com

The use of 4-Nitro-α,α,α-trifluorotoluene-d4, where the deuterium atoms are situated on the aromatic ring, can help to determine the rate-determining step of an EAS reaction. The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. youtube.com If the cleavage of the C-D bond is part of the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) will be observed. Conversely, if the C-D bond is broken in a fast step after the rate-determining step, a negligible or very small KIE (kH/kD ≈ 1) would be expected. youtube.com

In most electrophilic aromatic substitutions, the formation of the σ-complex is the slow, rate-determining step, and the subsequent deprotonation is fast. masterorganicchemistry.com Therefore, for a typical EAS reaction on 4-Nitro-α,α,α-trifluorotoluene-d4, one would anticipate a kH/kD value close to unity. This is because the C-D bond is not broken in the rate-limiting step. youtube.com However, if a significant primary KIE were to be observed, it would suggest that deprotonation has become rate-limiting, a scenario that can occur under specific conditions, such as with a very strong electrophile and a weakly basic reaction medium.

The strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups deactivates the aromatic ring towards electrophilic attack. These groups direct incoming electrophiles to the meta position. A study of the KIE for substitution at the meta positions of 4-Nitro-α,α,α-trifluorotoluene-d4 could provide further confirmation of the classical EAS mechanism for highly deactivated systems.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNA) provides a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro and trifluoromethyl groups in 4-nitrobenzotrifluoride, which stabilize the negatively charged intermediate. researchgate.netsemanticscholar.org The most common mechanism is the SNAr mechanism, which proceeds via a two-step addition-elimination sequence involving a resonance-stabilized Meisenheimer complex. masterorganicchemistry.com

In the context of 4-Nitro-α,α,α-trifluorotoluene-d4, the deuterium atoms are not directly involved in the bond-breaking or bond-forming steps of the SNAr mechanism, as the nucleophile attacks the carbon bearing the leaving group (which is not deuterium). Therefore, a primary kinetic isotope effect would not be expected. However, the presence of deuterium on the aromatic ring can give rise to a secondary kinetic isotope effect (SKIE). wikipedia.org

A SKIE arises from changes in hybridization at the carbon atoms of the ring between the ground state and the transition state. wikipedia.org In the SNAr mechanism, the carbon atoms of the aromatic ring change from sp² hybridization in the reactant to a more sp³-like character in the Meisenheimer intermediate. This change in hybridization can be subtly influenced by the presence of deuterium, leading to a small but measurable KIE. The magnitude and direction (normal or inverse) of the SKIE could provide information about the structure of the transition state and the extent of charge delocalization in the Meisenheimer complex. For instance, an inverse SKIE (kH/kD < 1) is often associated with a change from sp² to sp³ hybridization in the transition state. wikipedia.org

Recent studies have shown that not all SNAr reactions proceed through a stepwise mechanism; some may be concerted. nih.gov The measurement of KIEs using substrates like 4-Nitro-α,α,α-trifluorotoluene-d4 could be a valuable tool in distinguishing between a stepwise and a concerted SNAr pathway. A concerted mechanism would likely exhibit a different SKIE profile compared to a stepwise mechanism due to the differences in their respective transition state structures.

Photochemical Reactions and Excited State Pathways of Deuterated Nitroaromatics

The photochemistry of nitroaromatic compounds is complex and can involve multiple excited state pathways, including intersystem crossing, fluorescence, and photochemical degradation. rsc.orgnih.gov The nitro group can significantly influence the excited state dynamics of the aromatic system. Upon absorption of light, the molecule is promoted to an excited singlet state, from which it can undergo various processes.

The use of deuterated compounds like 4-Nitro-α,α,α-trifluorotoluene-d4 can be instrumental in unraveling these photochemical pathways. Deuteration can affect the rates of non-radiative decay processes, such as intersystem crossing and internal conversion. The vibrational modes of the C-D bonds differ from those of C-H bonds, and this can alter the efficiency of vibrational coupling between electronic states.

For example, the lifetime of the excited triplet state of a nitroaromatic compound can be influenced by deuteration. If C-H (or C-D) vibrations are involved in the non-radiative decay of the triplet state, a deuterium isotope effect on the triplet lifetime would be observed. This can provide insights into the specific vibrational modes that are coupled to the electronic states and are responsible for deactivation.

Furthermore, in photochemical degradation reactions, if the cleavage of a C-H bond on the aromatic ring is involved in the rate-determining step of the degradation pathway, a primary kinetic isotope effect would be observed upon deuteration. researchgate.net This would be a strong indicator of the specific mechanism of photodegradation. For instance, if a hydrogen abstraction from the aromatic ring is a key step, the reaction would be slower for the deuterated compound.

Computational and Theoretical Chemistry Studies on 4 Nitro A,a,a Trifluorotoluene D4

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Nitro-A,A,A-trifluorotoluene-D4, methods like Density Functional Theory (DFT) are employed to compute its electronic structure and energetics. asianpubs.orgresearchgate.net These calculations provide insights into the molecule's stability, reactivity, and the distribution of electrons within its framework.

The electronic properties of this compound are largely dictated by the interplay of the electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups and the electron-donating nature of the aromatic ring. DFT calculations can precisely quantify these effects by determining key parameters such as molecular orbital energies (HOMO and LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). researchgate.net The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity. researchgate.net The MEP map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -8.95 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 7.72 eV |

| Dipole Moment | 3.45 D |

| Electron Affinity | 1.89 eV |

| Ionization Potential | 9.12 eV |

Note: The values in this table are hypothetical and representative of what would be obtained from DFT calculations at a suitable level of theory.

Density Functional Theory (DFT) Applications for Reaction Pathway Mapping

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface of a reacting system. mdpi.comresearchgate.net For this compound, DFT calculations can be used to study various transformations, such as the reduction of the nitro group, which is a common reaction for nitroaromatic compounds. By modeling the reaction pathway, researchers can identify transition states, intermediates, and the activation energies associated with each step. researchgate.net

The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can be computationally investigated using DFT. By comparing the calculated reaction pathways for the deuterated and non-deuterated analogs of 4-nitro-α,α,α-trifluorotoluene, the influence of deuterium (B1214612) on the reaction kinetics can be quantified. This information is invaluable for understanding the rate-determining step of a reaction and for designing more efficient catalytic systems.

Computational Validation of Spectroscopic Data for Labeled Molecules

Computational methods play a crucial role in the interpretation and validation of experimental spectroscopic data. scholaris.ca For isotopically labeled molecules like this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the position and extent of deuterium incorporation.

Quantum chemical calculations can predict the NMR chemical shifts of the deuterium (2H) and carbon-13 (13C) nuclei in the molecule. asianpubs.org By comparing the computationally predicted spectrum with the experimentally obtained one, a high degree of confidence in the structural assignment can be achieved. Discrepancies between the calculated and experimental data can point to conformational changes or solvent effects that were not accounted for in the computational model.

Table 2: Comparison of Experimental and Computationally Predicted 2H NMR Chemical Shifts for this compound

| Position | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| 2-D | 7.85 | 7.82 |

| 3-D | 7.60 | 7.58 |

| 5-D | 7.60 | 7.58 |

| 6-D | 7.85 | 7.82 |

Note: The values in this table are for illustrative purposes and represent a typical comparison between experimental and calculated data.

Simulation of Intermolecular Interactions and Solvent Effects on Deuterated Compounds

The behavior of a molecule in solution is governed by its interactions with the surrounding solvent molecules. ethz.ch Molecular dynamics (MD) simulations and implicit solvation models can be used to study the intermolecular interactions and solvent effects on this compound. ethz.ch These simulations provide a dynamic picture of how the deuterated compound interacts with different solvents, which can influence its solubility, conformational preferences, and reactivity. unibo.it

The substitution of hydrogen with deuterium can lead to subtle changes in intermolecular interactions, such as hydrogen bonding and van der Waals forces. While these effects are generally small, they can have a measurable impact on the bulk properties of the substance. Computational simulations can help to dissect these subtle isotopic effects on solvation and intermolecular association. nih.gov

Molecular Modeling of Reactivity and Selectivity in Catalytic Processes

Molecular modeling is an indispensable tool for understanding and predicting the reactivity and selectivity of molecules in catalytic processes. acs.org For this compound, computational models can be used to investigate its behavior in various catalytic reactions, such as catalytic hydrogenation of the nitro group or cross-coupling reactions. nih.govdicp.ac.cn

By modeling the interaction of the deuterated substrate with a catalyst, researchers can gain insights into the binding mode of the substrate, the mechanism of the catalytic cycle, and the factors that control the selectivity of the reaction. acs.orgnih.gov For example, in a catalytic hydrogenation, molecular modeling can help to understand how the deuterated aromatic ring orients itself on the catalyst surface, which can influence the rate and outcome of the reaction. These computational studies can guide the development of new and improved catalysts with enhanced activity and selectivity for specific transformations. dtu.dk

Advanced Analytical Techniques in the Characterization and Application of 4 Nitro A,a,a Trifluorotoluene D4

Mass Spectrometry (MS) for Isotopic Purity and Tracer Studies

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds like 4-Nitro-A,A,A-trifluorotoluene-D4. It is instrumental in determining isotopic purity and for its application as an internal standard in quantitative studies.

High-Resolution Mass Spectrometry in Elucidating Transformation Products

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for identifying the transformation products of this compound in various chemical or biological systems. The fragmentation patterns of nitroaromatic compounds, which often include the loss of NO and NO2 radicals, can be complex. nih.govresearchgate.net HRMS allows for the determination of the elemental composition of fragment ions, aiding in the structural elucidation of metabolites and degradation products.

When this compound is used as a tracer, for instance in environmental fate studies, its transformation products will retain the deuterium (B1214612) label, creating a distinct isotopic signature. This allows for the differentiation of its metabolites from the background matrix. For example, the reduction of the nitro group to an amino group is a common transformation pathway for nitroaromatic compounds. Using HRMS, the resulting deuterated aminobenzotrifluoride could be readily identified by its unique mass-to-charge ratio.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound and a Potential Transformation Product

| Compound/Fragment | Formula | Calculated m/z |

| [M]⁺ | C₇D₄F₃NO₂ | 195.0441 |

| [M-NO₂]⁺ | C₇D₄F₃ | 149.0436 |

| [M-NO]⁺ | C₇D₄F₃O | 165.0385 |

| [Transformation Product: 4-Amino-A,A,A-trifluorotoluene-D4]⁺ | C D₄F₃N | 165.0697 |

Note: The m/z values are calculated based on the most abundant isotopes and are presented for the molecular ion or key fragments.

Isotope Dilution Mass Spectrometry Methodologies

Isotope dilution mass spectrometry (IDMS) is a quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. This compound is an ideal internal standard for the quantification of its non-deuterated counterpart, 4-nitro-a,a,a-trifluorotoluene, and related compounds. The deuterated standard is chemically identical to the analyte, so it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for sample loss and matrix effects. southampton.ac.uk

In a typical IDMS workflow, a known quantity of this compound is spiked into the sample containing the target analyte. The sample is then processed, and the ratio of the analyte to the internal standard is measured by mass spectrometry. This ratio is then used to calculate the concentration of the analyte in the original sample. This method provides high accuracy and precision, making it suitable for trace-level quantification in complex matrices such as environmental samples or biological fluids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. For this compound, both deuterium and multi-nuclear NMR approaches provide valuable information.

Deuterium NMR (²H NMR) in Mechanistic Studies

Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei in a molecule. While less sensitive than proton NMR, ²H NMR can provide unique insights into molecular structure, dynamics, and reaction mechanisms. The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader due to the quadrupolar nature of the deuterium nucleus.

For this compound, ²H NMR can be used to confirm the positions of deuterium labeling on the aromatic ring. In mechanistic studies, changes in the ²H NMR spectrum can track the fate of the deuterated aromatic ring during a chemical reaction. For example, if the compound is involved in an electrophilic aromatic substitution reaction, the disappearance or shift of a deuterium signal would indicate the site of reaction. Furthermore, ²H NMR spin-lattice relaxation (T1) experiments can provide information about the molecular tumbling and interactions with the surrounding environment. nih.gov

Multi-Nuclear NMR for Comprehensive Characterization

A comprehensive characterization of this compound can be achieved through multi-nuclear NMR, including ¹³C and ¹⁹F NMR, in addition to ¹H and ²H NMR.

¹³C NMR: Provides information about the carbon skeleton of the molecule. The signals for the deuterated carbons will appear as multiplets due to C-D coupling, confirming the positions of the deuterium labels.

¹⁹F NMR: Fluorine-19 is a highly sensitive NMR nucleus with a wide chemical shift range, making ¹⁹F NMR an excellent tool for probing the electronic environment of the trifluoromethyl group. wikipedia.org The chemical shift of the CF₃ group in this compound is sensitive to changes in the substitution pattern and electronic properties of the aromatic ring. This can be used to monitor reactions involving the nitro group or the aromatic ring.

¹H NMR: While the aromatic protons are replaced by deuterium in this compound, ¹H NMR is still useful for detecting any residual protons and for assessing the isotopic purity of the compound.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Coupling |

| ²H | 7.5 - 8.5 | - |

| ¹³C | 120 - 150 | C-D, C-F |

| ¹⁹F | ~ -63 | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The ¹⁹F chemical shift is referenced to CFCl₃.

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are related to its structure and bonding. The substitution of hydrogen with deuterium leads to predictable shifts in the vibrational frequencies, which can be used to confirm the identity of this compound and to study its interactions.

The most significant changes in the vibrational spectrum upon deuteration are expected for the C-D stretching and bending modes. The C-D stretching vibrations appear at lower frequencies (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) due to the heavier mass of deuterium. researchgate.net Similarly, the C-D bending modes will also be shifted to lower frequencies. aanda.org

The symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are typically observed around 1520 cm⁻¹ and 1350 cm⁻¹, respectively, and are strong absorbers in the IR spectrum. The C-F stretching vibrations of the trifluoromethyl group are also expected to be strong and will appear in the fingerprint region of the spectrum.

A Raman spectrum of the non-deuterated 4-nitro-α,α,α-trifluorotoluene is available and shows characteristic peaks that would be expected to shift upon deuteration. nih.gov

Table 3: Key Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-D Stretch | 2200 - 2300 |

| NO₂ Asymmetric Stretch | ~1520 |

| NO₂ Symmetric Stretch | ~1350 |

| C-F Stretch | 1100 - 1300 |

| Aromatic C-D Bending | < 1000 |

Note: These are approximate ranges and the exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Chromatographic Separation Techniques Coupled with Spectroscopic Detection

The precise and accurate analysis of this compound, particularly in its role as an internal standard, relies heavily on the coupling of high-resolution chromatographic separation techniques with sensitive spectroscopic detection methods. This combination allows for the isolation of the analyte from complex matrices and its subsequent unambiguous identification and quantification. The most prominent and effective of these hyphenated techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical tool for volatile and semi-volatile compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented.

A common ionization method is Electron Ionization (EI), which generates a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for definitive identification. helsinki.fi For enhanced sensitivity, especially for electrophilic compounds like nitroaromatics, Negative Chemical Ionization (NCI) is often employed. scispace.com This method can significantly lower detection limits. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative data. For quantification, Selected Ion Monitoring (SIM) is frequently used, where the instrument focuses only on specific m/z values characteristic of the target analyte, increasing sensitivity and reducing matrix interference. scispace.com

The deuterated nature of this compound makes it an ideal internal standard for methods analyzing its non-deuterated analogue or other similar nitrotoluene compounds. It co-elutes closely with the target analyte but is distinguished by its higher mass, ensuring accurate quantification by correcting for variations during sample preparation and injection. scispec.co.th For instance, in the analysis of explosives, deuterated analogues like 2,6-Dinitrotoluene-D3 are used as internal standards to achieve precise results. scispec.co.th

The table below summarizes typical GC-MS parameters for related nitroaromatic compounds, which are analogous to the conditions used for this compound.

Table 1: Illustrative GC-MS Analytical Parameters for Nitroaromatic Compounds

| Parameter | Description | Typical Value/Type |

|---|---|---|

| Chromatograph | Gas Chromatograph | Agilent 7890B or similar rsc.org |

| Column | Capillary Column | HP-5-MS (30 m length) or similar researchgate.net |

| Carrier Gas | Inert Gas | Helium at 1 mL/min flow rate rsc.org |

| Injector Temp. | Temperature of Inlet | 280 °C rsc.org |

| Oven Program | Temperature Gradient | Initial 45-60°C, ramped to 280-300°C rsc.orgresearchgate.net |

| Ionization Mode | Method of Ionization | Electron Ionization (EI) or Negative Chemical Ionization (NCI) helsinki.fiscispace.com |

| Detector | Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) rsc.orgresearchgate.net |

| Detection Mode | Scan Type | Full Scan (for identification) or SIM (for quantification) scispace.comresearchgate.net |

This table is generated based on typical parameters found in the cited literature for similar compounds and does not represent a single specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly for analytes that are thermally unstable or not sufficiently volatile for GC. While GC-MS is often preferred for nitrotoluenes, LC-MS coupled with techniques like Electrospray Ionization (ESI) can also be effectively utilized. rsc.org In this setup, the compound is separated in the liquid phase before being nebulized and ionized for mass analysis.

The selection of the appropriate technique depends on the sample matrix, the required sensitivity, and the specific application. For environmental monitoring of explosives and related compounds in sediment, for example, GC-tandem mass spectrometry (GC-MS/MS) provides high selectivity and sensitivity. helsinki.fi The use of deuterated internal standards like this compound is crucial across these applications to ensure the reliability and accuracy of the results.

Table 2: Characteristic Mass Spectrometry Data for the Non-Deuterated Analogue

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) under EI |

|---|

Note: The mass spectrum for the deuterated compound (this compound) would show a shift in the molecular ion and relevant fragment masses corresponding to the four deuterium atoms.

Research Applications in Diverse Chemical Fields

Role as a Mechanistic Probe in Organic Synthesis and Catalysis

The primary research application of 4-Nitro-A,A,A-trifluorotoluene-D4 lies in its use as a mechanistic probe to unravel the intricate step-by-step pathways of chemical reactions. The presence of deuterium (B1214612) atoms on the aromatic ring provides a powerful tool for tracking molecular transformations. smolecule.com

In mechanistic studies, specific hydrogen atoms are strategically replaced with deuterium. smolecule.com Researchers can then monitor the positions of these heavy isotopes throughout a reaction sequence using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. smolecule.com This isotopic labeling allows for the precise tracking of bond-breaking and bond-forming events. smolecule.com For instance, if a particular C-D bond is cleaved during a reaction, it provides direct evidence for the involvement of that specific position in the reaction mechanism. This information is critical for understanding the detailed steps and identifying the rate-determining factors of a reaction. smolecule.com

This technique is analogous to studies where deuterium isotope effects are used to understand the thermochemical decomposition of related compounds like nitrotoluenes. acs.org The kinetic isotope effect (KIE), where a C-D bond reacts slower than a C-H bond, can also be measured to determine if C-H bond cleavage is part of the rate-limiting step of a reaction. The application extends to complex catalytic cycles, such as those involving transition metals like ruthenium, where understanding the precise mechanism is key to optimizing the reaction and developing more efficient catalysts. whiterose.ac.uk

Tracer Studies in Environmental Chemical Processes (e.g., Nutrient Cycling, Pollution Transformations)

In environmental science, this compound functions as an isotopic tracer to monitor the fate and behavior of pollutants. Its non-deuterated counterpart, 4-nitro-α,α,α-trifluorotoluene (also known as 4-nitrobenzotrifluoride), is an industrial chemical, and related nitrotoluenes are recognized as pollutants in groundwater and industrial wastewater. nih.gov By introducing the deuterated standard into a controlled environmental system, scientists can trace its movement, degradation, and transformation pathways without altering the system's chemistry.

The distinct mass of the deuterium-labeled compound allows it to be differentiated from the naturally occurring pollutant, enabling precise quantification in complex environmental matrices like soil and water. smolecule.com This approach is crucial for studying processes such as:

Biodegradation: Research on the degradation of 4-nitrotoluene (B166481) by fungal peroxygenases has demonstrated how isotopic labeling (using ¹⁸O from H₂¹⁸O₂) can trace the source of oxygen atoms incorporated into the molecule during its breakdown into alcohols, aldehydes, and ultimately, benzoic acids. researchgate.net A similar principle applies when using this compound to study the microbial or chemical degradation pathways of fluorinated pollutants.

Pollutant Transport: It can be used to model how similar pollutants are transported through soil, aquifers, and atmospheric systems.

The use of an isotopic analog allows researchers to trace the molecule's behavior in biological and environmental systems, providing critical data for risk assessment and the development of remediation strategies. smolecule.com

Development of Fluorinated Derivatives as Chemical Tools

The trifluoromethyl group (-CF3) is a significant motif in modern pharmaceuticals and agrochemicals due to its profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. dur.ac.uk Electron-deficient aromatic compounds like 4-nitro-α,α,α-trifluorotoluene serve as important building blocks for synthesizing more complex fluorinated molecules. dur.ac.uk

Research has focused on using transition metal complexes to activate the otherwise inert C-H or C-X bonds of such precursors to create novel fluorinated derivatives. For example, coordinating an η6-arene metal unit, such as [RuCp]⁺, to α,α,α-trifluorotoluene activates the aromatic ring. dur.ac.uk This activation makes the ring more susceptible to nucleophilic attack, enabling reactions like deoxyfluorination to proceed under milder conditions and with higher yields, thus creating new fluorinated chemical tools. dur.ac.uk Other research has explored new electrophilic fluorination methodologies to form carbon-fluorine bonds within the coordination sphere of ruthenium, demonstrating advanced strategies for creating highly specialized fluorinated compounds. whiterose.ac.uk These synthesized derivatives are not end products themselves but are designed as tools for further chemical synthesis or as probes for biological investigations. uwa.edu.au

Investigations in Structure-Reactivity Relationships within Aromatic Systems

This compound is an ideal substrate for studying structure-reactivity relationships in aromatic systems. The molecule features two powerful electron-withdrawing groups: the nitro group (-NO2) and the trifluoromethyl group (-CF3). These groups significantly decrease the electron density of the aromatic ring, which profoundly influences its chemical reactivity.

Investigations into this relationship often involve:

Thermochemical Analysis: Gas-phase studies have quantified the thermodynamic stabilities of complexes involving 4-nitro-α,α,α-trifluorotoluene. nist.gov Data on the enthalpy, entropy, and Gibbs free energy of its reactions provide a fundamental understanding of its reactivity and how it interacts with other chemical species. nist.govnist.gov

Metal-Arene Complexation: The reactivity of the aromatic ring can be dramatically altered through complexation with a transition metal. Binding a metal fragment, such as a ruthenium complex, to the arene further enhances its electrophilic character. dur.ac.uk This makes the ring's protons more acidic and facilitates nucleophilic substitution reactions that would not be possible with the uncomplexed arene. dur.ac.uk Studying these systems provides deep insights into how external reagents can modulate the inherent reactivity of a substituted aromatic ring.

Anion-π Interactions: The electron-deficient nature of the ring makes it a candidate for studying interactions with anions, where the anion is attracted to the face of the π-system. These noncovalent interactions are crucial in fields like supramolecular chemistry and catalyst design.

Table 1: Research Applications of this compound

| Research Application | Key Structural Feature Utilized | Scientific Discipline | Purpose |

|---|---|---|---|

| Mechanistic Probe | Deuterium (D) Labeling | Organic Synthesis, Catalysis | To trace reaction pathways and elucidate mechanisms. smolecule.com |

| Environmental Tracer | Deuterium (D) Labeling | Environmental Chemistry | To track the fate and transformation of pollutants. smolecule.com |

| Precursor for Chemical Tools | Trifluoromethyl (-CF3) Group | Synthetic Chemistry | To synthesize novel, complex fluorinated molecules. dur.ac.ukdur.ac.uk |

| Structure-Reactivity Studies | -CF3 and -NO2 Groups | Physical Organic Chemistry | To investigate how electron-withdrawing groups affect aromatic reactivity. dur.ac.uknist.gov |

Table 2: Gas-Phase Reaction Thermochemistry for 4-Nitro-α,α,α-trifluorotoluene

| Quantity | Value | Units | Method | Comment | Reference |

|---|---|---|---|---|---|

| ΔrH° | 68.6 ± 7.5 | kJ/mol | IMRE | Gas phase; ΔGaff at 423 K | nist.govnist.gov |

| ΔrS° | 92 | J/mol*K | N/A | Gas phase; Entropy change calculated or estimated | nist.govnist.gov |

| ΔrG° | 29 ± 4.2 | kJ/mol | IMRE | Gas phase; ΔGaff at 423 K | nist.govnist.gov |

Data from NIST Standard Reference Database for the reaction with Br⁻. nist.govnist.gov

Future Prospects and Interdisciplinary Research Directions

Innovations in Isotope Labeling Technologies

The synthesis of isotopically labeled compounds like 4-Nitro-A,A,A-trifluorotoluene-D4 is foundational to their use in research. The field of isotopic labeling is continuously evolving, moving towards more efficient, selective, and sustainable methods. musechem.com Recent advancements are set to significantly impact the availability and application of such specialized molecules.

A key area of innovation is the development of late-stage functionalization and hydrogen isotope exchange (HIE) reactions. musechem.comacs.orgx-chemrx.com These methods allow for the introduction of deuterium (B1214612) into a molecule at a late step in the synthetic sequence, which is more atom-economical and efficient than constructing the entire molecule from isotopically enriched starting materials. x-chemrx.com Catalysis plays a central role, with ongoing research into novel catalysts, including those based on transition metals like ruthenium, iridium, and palladium, as well as nanostructured materials. acs.orgeuropa.eu These catalysts can offer higher selectivity and activity under milder conditions. acs.org For instance, Raney nickel has demonstrated superior deuterium incorporation in nitrogen-containing heterocycles under continuous flow conditions. x-chemrx.com

Furthermore, technologies like photocatalysis and electrocatalysis are emerging as powerful tools for isotope labeling, offering alternative activation pathways that can lead to unique selectivities. acs.org The use of flow chemistry is another significant innovation, providing precise control over reaction parameters, improved safety, and enhanced mixing, which is particularly beneficial for gas-liquid reactions often involved in deuteration (e.g., using D₂O or D₂ gas). x-chemrx.com These advancements promise to make complex deuterated standards like this compound more accessible and cost-effective for widespread research use. x-chemrx.comeuropa.eu

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the discovery and design of new molecules. For classes of compounds like nitroaromatics, ML algorithms are being employed to predict various properties, from toxicity to reactivity, thereby accelerating research and development. researchgate.netbjut.edu.cn

Quantitative Structure-Activity Relationship (QSAR) models, often powered by machine learning, are a prime example. nih.govmdpi.com These models establish correlations between the structural features of molecules and their biological or chemical activities. For nitroaromatic compounds, ML-driven QSAR models have been developed to predict acute oral toxicity (LD50) and mutagenicity. researchgate.netbjut.edu.cnnih.gov By analyzing large datasets, algorithms like Support Vector Regression (SVR) and Random Forest can identify key molecular descriptors that influence a compound's properties. researchgate.netmdpi.com

This predictive capability is invaluable for designing safer chemicals. For instance, by identifying the structural alerts associated with high toxicity in nitroaromatics, researchers can computationally modify a parent compound to create analogues with a lower environmental risk. researchgate.netbjut.edu.cn In the context of this compound, such models could be used to predict its metabolic fate or to design novel related tracers with optimized properties for specific analytical applications. This synergy between predictive modeling and experimental work allows for a more targeted and efficient approach to chemical discovery. nih.gov

Advancements in Spectroscopic Characterization of Deuterated Species

The precise characterization of deuterated compounds is essential for interpreting the data they help generate. Deuteration, the replacement of hydrogen with deuterium, induces subtle but measurable changes in a molecule's spectroscopic properties due to the isotope's greater mass. ajchem-a.com Advanced spectroscopic techniques are providing unprecedented detail into these changes.

Solid-state NMR spectroscopy has seen significant progress, with techniques like cross-polarization 2H-1H isotope correlation spectroscopy (CP-iCOSY) enabling detailed structural elucidation of deuterated powders. chemrxiv.org The use of high magnetic fields (up to 28.2 T) and fast magic-angle spinning (MAS) overcomes previous limitations in sensitivity and resolution for acquiring 2H NMR spectra, allowing for rapid analysis of local structures and through-space interactions. chemrxiv.org

In the gas phase, Fourier-transform microwave (FTMW) spectroscopy allows for the precise determination of rotational constants of deuterated isotopomers. aip.org This data can be used to accurately determine molecular structures at the zero-vibrational level, revealing minute changes in bond lengths and angles upon deuteration. aip.org

Vibrational spectroscopy, including Raman and Fourier-transform infrared (FTIR) spectroscopy, directly probes the changes in bond vibrational frequencies caused by isotopic substitution. researchgate.net In deuterated compounds, the C-H stretching vibrations are replaced by characteristic C-D stretching modes at lower frequencies (e.g., near 2300 cm⁻¹ vs. 3100 cm⁻¹ for C-H). researchgate.net These techniques are highly sensitive to the presence and location of deuterium, confirming successful labeling and providing insights into molecular structure and bonding. ajchem-a.comresearchgate.net Recent studies on deuterated molecules have leveraged these advanced methods to improve structural determinations and provide high-quality line catalogs for astronomical searches. acs.org

Computational Design of Novel Fluorinated and Nitroaromatic Compounds for Research

Computational chemistry is a powerful partner to synthetic chemistry, enabling the in silico design and evaluation of novel molecules before their synthesis. This is particularly relevant for creating new fluorinated and nitroaromatic compounds for specialized research applications. nih.govacs.org

Methods like the artificial force induced reaction (AFIR) are being used to explore vast chemical reaction spaces and discover entirely new synthetic pathways. hokudai.ac.jp This computational approach has successfully guided the development of novel reactions for adding fluorine atoms to complex molecules, a process that can be challenging to achieve selectively in the lab. hokudai.ac.jp By simulating reaction possibilities, researchers can identify promising routes and design principles for creating new fluorinated compounds with desired properties. hokudai.ac.jp

For fluorinated ligands, computational methods are essential for understanding their complex interactions in biological systems. nih.govacs.org Molecular dynamics simulations and accurate force fields help to predict how fluorination will affect binding affinity, conformational preferences, and interactions with surrounding water networks. nih.govrsc.org This predictive power is crucial for the rational design of molecules for applications in medicinal chemistry and materials science. nih.gov The integration of computational and experimental methods provides a robust strategy to optimize the design of novel functional molecules, including advanced tracers and probes related to the this compound scaffold. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Nitro-α,α,α-trifluorotoluene-D4, and how can isotopic purity be ensured?

- Methodological Answer : Synthesis typically involves deuterium exchange via acid-catalyzed H/D substitution or catalytic deuteration of precursor molecules. For example, starting with α,α,α-trifluorotoluene, nitration at the para position followed by deuteration using D₂O or deuterated solvents under controlled conditions ensures isotopic labeling. Isotopic purity (>99 atom% D) is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with comparisons to deuterated standards like 4-Nitrotoluene-2,3,5,6-d4 .

| Key Parameters for Synthesis |

|---|

| Precursor: α,α,α-Trifluorotoluene |

| Deuteration Agent: D₂O or CD₃OD |

| Catalysts: Pt/C or Pd/C |

| Purity Validation: MS (m/z 141.16), ²H NMR (δ 7.5–8.0 ppm) |

Q. Which spectroscopic techniques are most effective for characterizing deuterium incorporation in 4-Nitro-α,α,α-trifluorotoluene-D4?

- Methodological Answer :

- ²H NMR : Detects deuterium environments; absence of proton signals confirms complete deuteration.

- High-Resolution MS : Quantifies isotopic abundance (e.g., m/z 141.16 for C₇D₃F₃NO₂).

- IR Spectroscopy : Identifies vibrational modes (e.g., NO₂ stretching at ~1520 cm⁻¹) unaffected by deuteration.

- Cross-reference with deuterated standards (e.g., 4-Nitrophenol-d4) to validate spectral assignments .

Q. How is 4-Nitro-α,α,α-trifluorotoluene-D4 utilized as an internal standard in environmental analysis?

- Methodological Answer : It serves as a stable isotopic tracer in liquid chromatography-mass spectrometry (LC-MS) for quantifying nitroaromatic pollutants. Deuterated analogs minimize matrix interference by providing distinct mass transitions (e.g., C₇D₃F₃NO₂ vs. C₇H₃F₃NO₂). Calibration curves are constructed using serial dilutions of the deuterated compound, with recovery rates validated against environmental matrices (e.g., soil, water) .

Advanced Research Questions

Q. How can density-functional theory (DFT) be optimized to predict the vibrational spectra of deuterated nitroaromatics like 4-Nitro-α,α,α-trifluorotoluene-D4?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy in vibrational frequency calculations . Basis sets like 6-311++G(d,p) account for polarization and diffuse effects. Compare computed spectra (e.g., NO₂ asymmetric stretch at 1520 cm⁻¹) with experimental IR data, adjusting for anharmonicity via scaling factors (~0.96–0.98) .

| DFT Parameters |

|---|

| Functional: B3LYP |

| Basis Set: 6-311++G(d,p) |

| Solvent Model: PCM (for solution-phase simulations) |

Q. What methodologies resolve discrepancies between computational predictions and experimental NMR chemical shifts in deuterated compounds?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets. Use the gauge-invariant atomic orbital (GIAO) method for NMR shift calculations, incorporating solvent corrections (e.g., COSMO model for DMSO-d₆). If shifts diverge >0.5 ppm, validate against experimental data for analogous compounds (e.g., 4-Chloro-α,α,α-trifluorotoluene) .

Q. What experimental designs assess the kinetic isotope effect (KIE) of deuterium in 4-Nitro-α,α,α-trifluorotoluene-D4 during nitration reactions?

- Methodological Answer : Conduct competitive reactions using protiated and deuterated substrates under identical conditions. Measure rate constants (k_H/k_D) via GC-MS or kinetic NMR. A KIE >1 indicates significant C-H bond cleavage in the rate-determining step. Control variables: temperature (25–80°C), nitric acid concentration (70–90%), and catalyst (H₂SO₄) .

Contradiction Analysis in Research

- Scenario : DFT-predicted vibrational frequencies mismatch experimental IR data.

- Scenario : Discrepant deuterium incorporation rates in synthetic batches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.